![molecular formula C7H9F2NO2 B13467656 Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13467656.png)
Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-2,2-difluorobicyclo[111]pentane-1-carboxylate is a compound of significant interest in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate typically involves a multi-step process. One common method starts with the cyclopropanation of α-allyldiazoacetates, followed by a reaction with difluorocarbene in a one-pot process . This method allows for the rapid formation of the difluorobicyclo[1.1.1]pentane core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclopropanation: The bicyclic structure can be further modified through cyclopropanation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include difluorocarbene, diazo compounds, and various catalysts such as chiral dirhodium tetracarboxylate . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the bicyclic core.
Scientific Research Applications
Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties due to its fluorinated bicyclic structure.
Mechanism of Action
The mechanism of action of methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets through its unique bicyclic structure. The presence of fluorine atoms can enhance the compound’s binding affinity to certain targets, potentially leading to increased potency and selectivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorobicyclo[1.1.1]pentane: Shares the same bicyclic core but lacks the amino and carboxylate groups.
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: Similar structure but without the fluorine atoms.
Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate: Contains an iodine atom instead of fluorine.
Uniqueness
Methyl 3-amino-2,2-difluorobicyclo[111]pentane-1-carboxylate is unique due to the presence of both amino and carboxylate groups along with the difluorinated bicyclic core
Properties
Molecular Formula |
C7H9F2NO2 |
|---|---|
Molecular Weight |
177.15 g/mol |
IUPAC Name |
methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C7H9F2NO2/c1-12-4(11)5-2-6(10,3-5)7(5,8)9/h2-3,10H2,1H3 |
InChI Key |
OVTOGNGDUQFNFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(C2(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


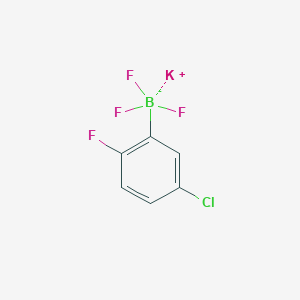
![1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13467575.png)
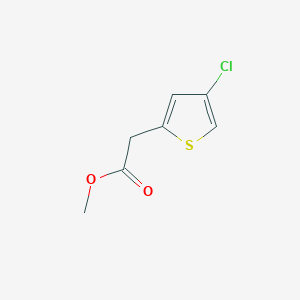
![[3-(Dimethoxymethyl)pyridin-2-yl]methanol](/img/structure/B13467579.png)

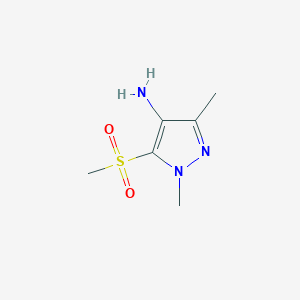
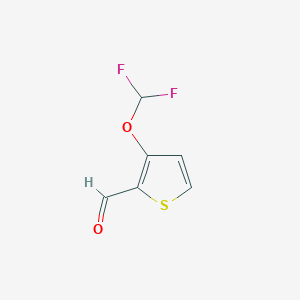

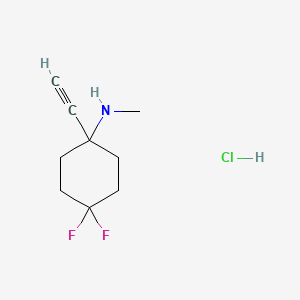
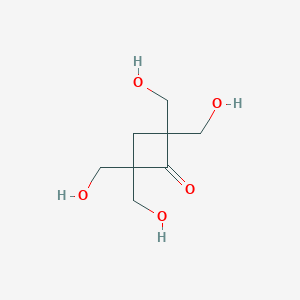
![2,5-Diazabicyclo[4.1.1]octane](/img/structure/B13467620.png)
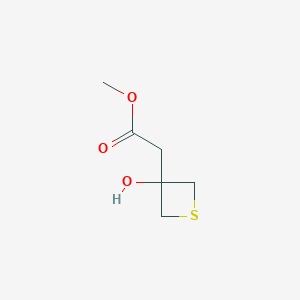
![Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate](/img/structure/B13467623.png)

